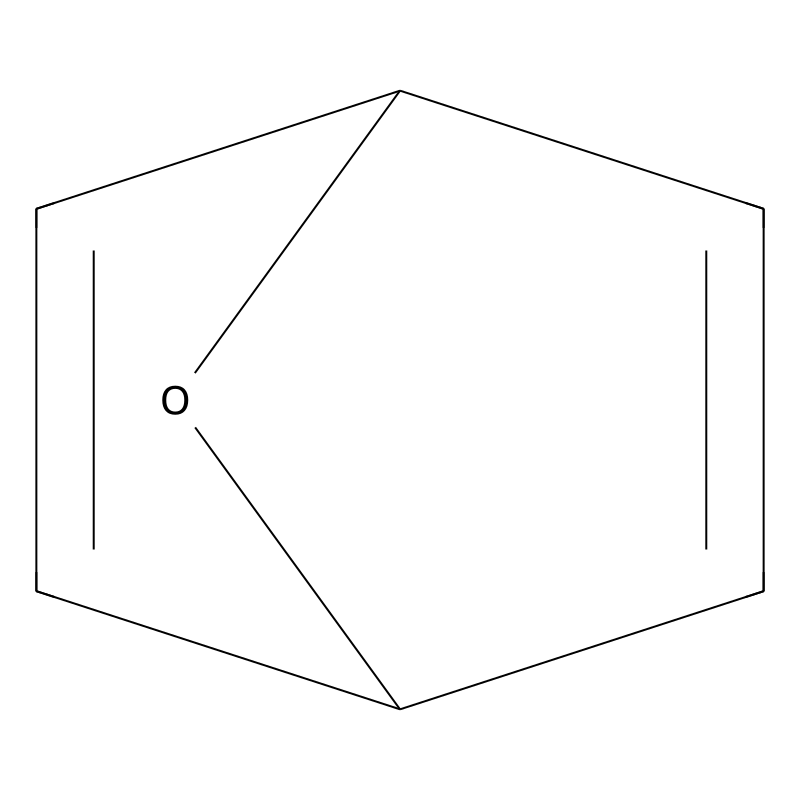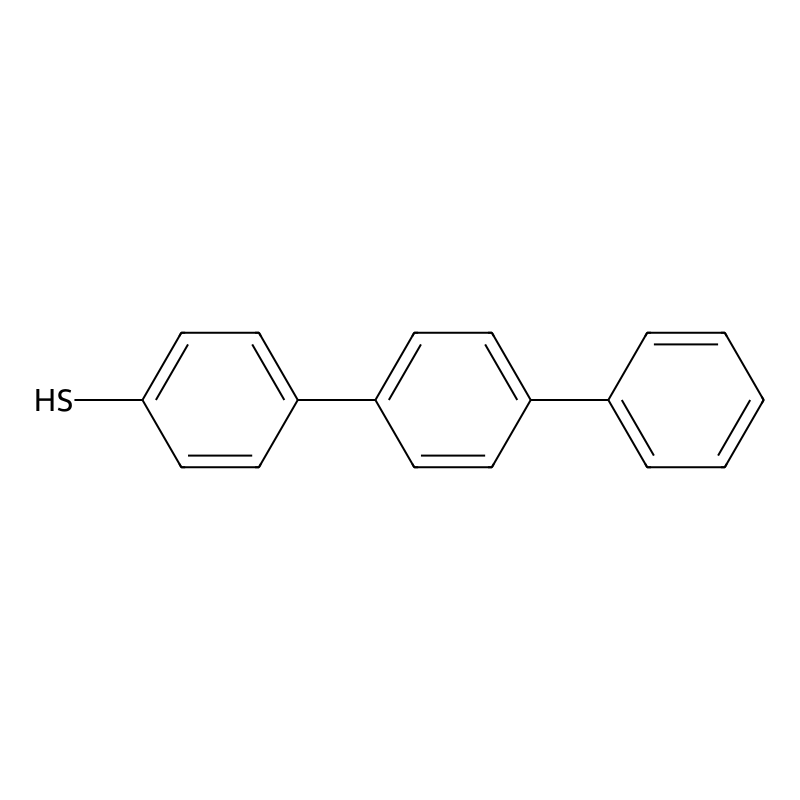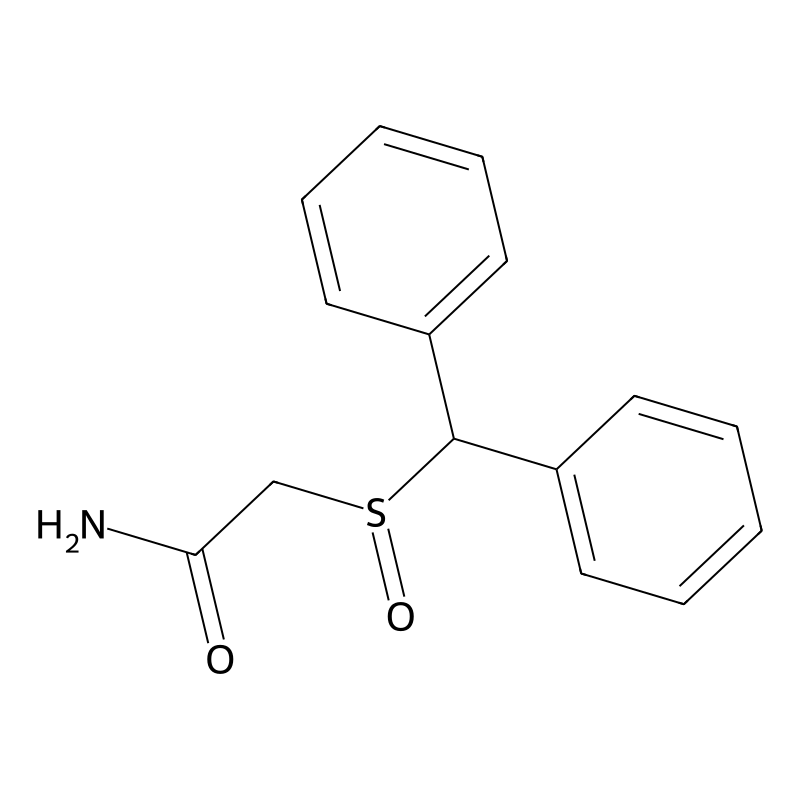urolithin A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Muscle Health and Performance
Field: Sports Science and Nutrition.
Methods: The beneficial effects of UA on muscle health are achieved through dietary intake or supplementation.
Metabolic Diseases
Field: Nutrition and Health Sciences.
Application: UA has shown potential for various metabolic diseases based on its immunomodulatory properties.
Parkinson’s Disease
Field: Neurology.
Application: UA has shown potential neuroprotective effects in Parkinson’s disease (PD) models.
Methods: The beneficial role of UA in PD can be related to the reduction in neuroinflammation.
Cancer
Field: Oncology .
Application: Urolithin A has shown potential in cancer prevention and treatment.
Methods: Urolithin A suppresses the production of various inflammatory factors by tumor cells, thereby reducing chronic inflammation and having the potential to reduce tumor-induced immunosuppression.
Gut Health
Field: Gastroenterology .
Application: Urolithin A has shown potential in maintaining gut health, a cornerstone of overall wellness and robust immune function.
Aging
Field: Gerontology .
Application: Urolithin A has attracted interest from longevity enthusiasts for its potential to optimize mitochondrial efficiency.
Methods: Urolithin A supports mitophagy in a really interesting way.
Results: Studies have shown that daily intake of Urolithin A significantly improved muscle strength by 12% after four months.
Cardiovascular Health
Field: Cardiology .
Application: Urolithin A has shown potential in improving vascular endothelial function and cardiovascular health .
Methods: Urolithin A is known to promote mitochondrial biogenesis via the SIRT1-PGC-1α signaling pathway, which plays a crucial role in cardiovascular health
Neurodegenerative Diseases
Field: Neurology .
Application: Urolithin A has shown potential neuroprotective effects in neurodegenerative diseases such as Alzheimer’s disease and ischemic stroke .
Methods: The beneficial role of Urolithin A in neurodegenerative diseases can be related to the reduction in neuroinflammation and promotion of mitochondrial biogenesis .
Results: Studies have shown that Urolithin A may have a protective role in neurodegenerative diseases by promoting mitochondrial biogenesis via the SIRT1-PGC-1α signaling pathway .
Skin Health
Field: Dermatology .
Application: Urolithin A has shown potential in improving skin health, reducing wrinkles, and boosting collagen production .
Methods: Urolithin A is applied topically to the skin .
Results: Studies have shown that topical application of Urolithin A slows intrinsic skin aging and protects from UVB-mediated photodamage .
Urolithin A is a metabolite that arises from the microbial transformation of ellagitannins, which are polyphenolic compounds found in various fruits and nuts, particularly pomegranates, walnuts, and certain berries. This compound belongs to the class of organic compounds known as benzo-coumarins or dibenzo-α-pyrones, characterized by a polycyclic aromatic structure with a 1-benzopyran moiety and a ketone group at the C2 carbon atom . Urolithin A is not directly found in food sources; rather, its presence is contingent upon the individual's gut microbiota, which varies significantly among individuals .
Urolithin A exhibits a range of biological activities that contribute to its potential health benefits. Research indicates that it possesses antioxidant, anti-inflammatory, anti-tumor, and anti-aging properties . Notably, Urolithin A has been shown to enhance mitochondrial function by promoting mitophagy—the process by which damaged mitochondria are removed—thereby improving cellular energy metabolism . Additionally, studies suggest that it may aid muscle health by stimulating muscle protein synthesis and mitigating muscle atrophy .
Urolithin A is gaining attention for its potential applications in health supplements and functional foods due to its beneficial effects on mitochondrial health and muscle performance. Furthermore, it is being explored for its therapeutic potential in conditions such as neurodegenerative diseases, inflammatory bowel disease, and metabolic disorders . Its safety profile has been evaluated in clinical trials, indicating that it is well tolerated at doses ranging from 250 mg to 1 g per serving .
While specific drug interactions with Urolithin A have not been extensively studied, it is known that certain medications may influence its metabolism. For example, drugs that interact with cytochrome P450 enzymes could potentially alter the absorption and clearance of Urolithin A. Additionally, common antibiotics and antifungal agents may affect the gut microbiota composition, thereby impacting the production of Urolithin A from dietary sources .
Urolithin A is part of a broader class of compounds known as urolithins, which includes other metabolites such as Urolithin B. Below is a comparison highlighting their unique features:
| Compound | Source | Biological Activity | Unique Features |
|---|---|---|---|
| Urolithin A | Derived from ellagitannins | Antioxidant, anti-inflammatory, promotes mitophagy | More potent in enhancing mitochondrial function |
| Urolithin B | Derived from ellagitannins | Antioxidant, anti-inflammatory | Less studied than Urolithin A |
| Ellagic Acid | Found in various fruits | Antioxidant | Precursor to urolithins; less bioavailable |
| Ellagitannins | Present in pomegranates/nuts | Antioxidant | Higher molecular weight; requires microbial action |
Urolithin A stands out due to its specific ability to enhance mitochondrial health and promote muscle function through unique metabolic pathways not fully shared by other related compounds .
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
Garcia-Muñoz C, Vaillant F (2014-12-02). "Metabolic fate of ellagitannins: implications for health, and research perspectives for innovative functional foods". Critical Reviews in Food Science and Nutrition. 54 (12): 1584–98. doi:10.1080/10408398.2011.644643. PMID 24580560. S2CID 5387712.
Cerdá B, Tomás-Barberán FA, Espín JC (January 2005). "Metabolism of antioxidant and chemopreventive ellagitannins from strawberries, raspberries, walnuts, and oak-aged wine in humans: identification of biomarkers and individual variability". Journal of Agricultural and Food Chemistry. 53 (2): 227–35. doi:10.1021/jf049144d. PMID 15656654.
Selma MV, Beltrán D, Luna MC, Romo-Vaquero M, García-Villalba R, Mira A, et al. (2017). "Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid". Frontiers in Microbiology. 8: 1521. doi:10.3389/fmicb.2017.01521. PMC 5545574. PMID 28824607.
Johanningsmeier SD, Harris GK (2011-02-28). "Pomegranate as a functional food and nutraceutical source". Annual Review of Food Science and Technology. 2 (1): 181–201. doi:10.1146/annurev-food-030810-153709. PMID 22129380.
Sánchez-González C, Ciudad CJ, Noé V, Izquierdo-Pulido M (November 2017). "Health benefits of walnut polyphenols: An exploration beyond their lipid profile". Critical Reviews in Food Science and Nutrition. 57 (16): 3373–3383.
doi:10.1080/10408398.2015.1126218. hdl:2445/99551. PMID 26713565. S2CID 19611576.
Ludwig IA, Mena P, Calani L, Borges G, Pereira-Caro G, Bresciani L, et al. (December 2015). "New insights into the bioavailability of red raspberry anthocyanins and ellagitannins" (PDF). Free Radical Biology & Medicine. 89: 758–69. doi:10.1016/j.freeradbiomed.2015.10.400. PMID 26475039.
Espín JC, Larrosa M, García-Conesa MT, Tomás-Barberán F (2013). "Biological significance of urolithins, the gut microbial ellagic Acid-derived metabolites: the evidence so far". Evidence-Based Complementary and Alternative Medicine. 2013: 270418. doi:10.1155/2013/270418. PMC 3679724. PMID 23781257.
Tomás-Barberán FA, González-Sarrías A, García-Villalba R, Núñez-Sánchez MA, Selma MV, García-Conesa MT, Espín JC (January 2017). "Urolithins, the rescue of "old" metabolites to understand a "new" concept: Metabotypes as a nexus among phenolic metabolism, microbiota dysbiosis, and host health status". Molecular Nutrition & Food Research. 61 (1): n/a. doi:10.1002/mnfr.201500901. PMID 27158799.
Tulipani S, Urpi-Sarda M, García-Villalba R, Rabassa M, López-Uriarte P, Bulló M, et al. (September 2012). "Urolithins are the main urinary microbial-derived phenolic metabolites discriminating a moderate consumption of nuts in free-living subjects with diagnosed metabolic syndrome". Journal of Agricultural and Food Chemistry. 60 (36): 8930–40. doi:10.1021/jf301509w. hdl:2445/171748. PMID 22631214. S2CID 43139238.
Seeram NP, Zhang Y, McKeever R, Henning SM, Lee RP, Suchard MA, et al. (June 2008). "Pomegranate juice and extracts provide similar levels of plasma and urinary ellagitannin metabolites in human subjects". Journal of Medicinal Food. 11 (2): 390–4. doi:10.1089/jmf.2007.650. PMC 3196216. PMID 18598186.
Mertens-Talcott SU, Jilma-Stohlawetz P, Rios J, Hingorani L, Derendorf H (November 2006). "Absorption, metabolism, and antioxidant effects of pomegranate (Punica granatum l.) polyphenols after ingestion of a standardized extract in healthy human volunteers". Journal of Agricultural and Food Chemistry. 54 (23): 8956–61. doi:10.1021/jf061674h. PMID 17090147.
González-Sarrías A, Giménez-Bastida JA, García-Conesa MT, Gómez-Sánchez MB, García-Talavera NV, Gil-Izquierdo A, et al. (March 2010). "Occurrence of urolithins, gut microbiota ellagic acid metabolites and proliferation markers expression response in the human prostate gland upon consumption of walnuts and pomegranate juice". Molecular Nutrition & Food Research. 54 (3): 311–22. doi:10.1002/mnfr.200900152. PMID 19885850.
Truchado P, Larrosa M, García-Conesa MT, Cerdá B, Vidal-Guevara ML, Tomás-Barberán FA, Espín JC (June 2012). "Strawberry processing does not affect the production and urinary excretion of urolithins, ellagic acid metabolites, in humans". Journal of Agricultural and Food Chemistry. 60 (23): 5749–54. doi:10.1021/jf203641r. PMID 22126674.
Heilman J, Andreux P, Tran N, Rinsch C, Blanco-Bose W (October 2017). "Safety assessment of Urolithin A, a metabolite produced by the human gut microbiota upon dietary intake of plant derived ellagitannins and ellagic acid". Food and Chemical Toxicology. 108 (Pt A): 289–297. doi:10.1016/j.fct.2017.07.050. PMID 28757461.
Singh A, Andreux P, Blanco-Bose W, Ryu D, Aebischer P, Auwerx J, Rinsch C (2017-07-01). "Orally administered urolithin A is safe and modulates muscle and mitochondrial biomarkers in elderly". Innovation in Aging. 1 (suppl_1): 1223–1224. doi:10.1093/geroni/igx004.4446. PMC 6183836.
"FDA GRAS notice GRN No. 791: urolithin A". US Food and Drug Administration. 20 December 2018. Retrieved 25 August 2020.
Selma MV, Romo-Vaquero M, García-Villalba R, González-Sarrías A, Tomás-Barberán FA, Espín JC (April 2016). "The human gut microbial ecology associated with overweight and obesity determines ellagic acid metabolism". Food & Function. 7 (4): 1769–74. doi:10.1039/c5fo01100k. PMID 26597167.
Landete JM (2011). "Ellagitannins, ellagic acid and their derived metabolites: A review about source, metabolism, functions and health". Food Research International. 44 (5): 1150–1160. doi:10.1016/j.foodres.2011.04.027.
García-Villalba R, Espín JC, Tomás-Barberán FA (January 2016). "Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid". Journal of Chromatography A. 1428: 162–75. doi:10.1016/j.chroma.2015.08.044. PMID 26341594..








